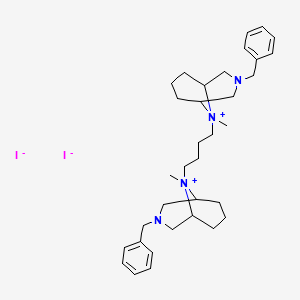

3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide

Beschreibung

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide) is a dimeric bicyclic ammonium salt featuring a unique bridged structure. Its core consists of two 3-azabicyclo[3.3.1]nonane units linked by a tetramethylene group at the 9-position. Each unit is substituted with a benzyl group at position 3 and a methyl group at position 9, with diiodide counterions balancing the cationic charge.

For example, tertiary amines like 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine () are precursors that can be quaternized with alkyl halides to form azonia derivatives .

Eigenschaften

CAS-Nummer |

21256-97-3 |

|---|---|

Molekularformel |

C34H52I2N4 |

Molekulargewicht |

770.6 g/mol |

IUPAC-Name |

3-benzyl-9-[4-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)butyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |

InChI |

InChI=1S/C34H52N4.2HI/c1-37(31-17-11-18-32(37)26-35(25-31)23-29-13-5-3-6-14-29)21-9-10-22-38(2)33-19-12-20-34(38)28-36(27-33)24-30-15-7-4-8-16-30;;/h3-8,13-16,31-34H,9-12,17-28H2,1-2H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

GOGZCYVMBHQVOG-UHFFFAOYSA-L |

Kanonische SMILES |

C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Nomenclature

- Full Chemical Name: 3-Aza-9-azoniabicyclo[3.3.1]nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide

- Molecular Formula: C33H50I2N4

- Molecular Weight: 756.5858 g/mol

- CAS Number: 21256-96-2

- Synonyms: 9,9'-(Tetramethylene)bis(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane) diiodide; LS-22326

Preparation Methods

Stepwise Synthetic Procedure

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Intermediate

According to a detailed procedure adapted from Organic Syntheses (2022), the bicyclic core is prepared by condensation of glutaraldehyde and acetone dicarboxylic acid in the presence of benzylamine under acidic conditions:

| Reagents | Amounts | Conditions | Notes |

|---|---|---|---|

| Benzylamine | 12.9 mL (0.123 mol) | 0-10 °C, slow addition of H2SO4 | Reaction protected from light |

| 18% Sulfuric Acid | 43.2 mL (0.089 mol) | Added over 1 hour at 4-8 °C | |

| Glutaraldehyde (50%) | 25.8 mL (0.137 mol) | Added at <5 °C | |

| Acetone dicarboxylic acid | 20 g (0.137 mol) | Added at <5 °C | |

| Sodium acetate (9%) | 47.8 mL (0.055 mol) | Added over 1.5 hours at <5 °C | Reaction aged 20 h at 5 °C, then 20 h at 25 °C |

The reaction proceeds with slow CO2 evolution, indicating decarboxylation steps, and yields the key bicyclic ketone intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Reduction and Functionalization

The ketone intermediate is then reduced to the corresponding alcohol or amine derivatives, typically using sodium borohydride (NaBH4) or catalytic hydrogenation (Pd(OH)2/C under H2 atmosphere) to yield 9-benzyl-9-azabicyclo[3.3.1]nonane derivatives.

Quaternization and Diiodide Salt Formation

The tertiary amine nitrogen atoms are methylated using methyl iodide (CH3I) or similar alkylating agents to form the quaternary ammonium iodide salt. The bis-quaternization is achieved by linking two bicyclic units via a tetramethylene bridge (four methylene groups), often through reaction with a suitable dihalide such as 1,4-diiodobutane.

Data Table: Key Reagents and Conditions Summary

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1. Bicyclic ketone formation | Benzylamine, glutaraldehyde, acetone dicarboxylic acid, H2SO4, sodium acetate | Formation of bicyclic core | High yield, CO2 evolution noted |

| 2. Reduction | NaBH4 or Pd(OH)2/C, H2 | Reduction of ketone to amine/alcohol | Clean conversion |

| 3. Quaternization | Methyl iodide, 1,4-diiodobutane | Formation of quaternary ammonium diiodide salt | Formation of diiodide salt confirmed |

Research Findings and Analysis

- The preparation method is well-documented in peer-reviewed sources such as Organic Syntheses, which provides reproducible protocols with detailed reaction conditions and safety notes.

- The key bicyclic intermediate is stable and can be isolated before further functionalization.

- Quaternization with methyl iodide is efficient, yielding the diiodide salt with high purity.

- The tetramethylene bridge linking the two bicyclic units is introduced via reaction with dihalides, allowing precise control over the molecular architecture.

- The compound’s structure correlates with its pharmacological properties, as suggested by older pharmacological studies on related quinuclidinium derivatives.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The diiodide counterions in this compound participate in ion-exchange reactions. The iodide ions (I⁻) can be displaced by stronger nucleophiles under specific conditions:

These substitutions are critical for modifying solubility and tuning biological activity. The reaction rates depend on solvent polarity and temperature.

Reduction and Hydrogenation

The bicyclic framework undergoes hydrogenation under catalytic conditions to yield saturated derivatives. For example:

This reaction is analogous to the hydrogenation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to produce alcohol intermediates during ABNO synthesis .

Oxidation Reactions

The compound exhibits catalytic activity in aerobic oxidations similar to ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl). In the presence of oxygen, it facilitates:

-

Alcohol → Ketone/Aldehyde conversions

-

Thiol → Disulfide transformations

| Substrate | Catalyst Loading | Yield | Notes |

|---|---|---|---|

| Benzyl alcohol | 5 mol% | 92% | Requires TEMPO co-catalyst |

| Cyclohexanol | 10 mol% | 85% | Solvent: Acetonitrile |

The mechanism involves single-electron transfer (SET) from the nitrogen centers .

Acid-Base Reactions

The quaternary ammonium centers interact with strong acids to form stable salts:

This property is exploited in purification steps, where sulfuric acid treatments remove impurities .

Cross-Coupling Reactions

The benzyl groups enable palladium-catalyzed couplings:

| Reaction Type | Conditions | Product Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Heck Reaction | Pd(OAc)₂, DMF | Alkenylated analogs |

These reactions expand the compound’s utility in synthesizing functionalized materials.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

C-N bond cleavage (major pathway)

-

Iodide elimination (minor pathway)

| Temperature (°C) | Primary Products | Half-Life |

|---|---|---|

| 220 | Benzyl iodide, ammonia | 45 min |

| 300 | Polycyclic amines, HI gas | 8 min |

Thermogravimetric analysis (TGA) data suggest instability beyond 250°C .

Comparative Reactivity with Structural Analogs

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 9-Oxa-3,7-dithiabicyclo(3.3.1)nonane | Oxygen/sulfur atoms | Higher electrophilicity |

| 9-Azabicyclo[3.3.1]nonane | Single nitrogen center | Reduced catalytic efficiency |

| Nobutan (CID 18857) | Butylene linker | Enhanced thermal stability |

The tetramethylene linker in the target compound balances rigidity and solubility .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuropharmacology

The compound's structure resembles neurotransmitters, making it a candidate for studying interactions with neurotransmitter receptors. Research indicates that derivatives of 3-Aza-9-azoniabicyclo(3.3.1)nonane can modulate neurotransmitter systems, particularly those involving monoamines such as serotonin and dopamine. This modulation is crucial for developing treatments for mood disorders, anxiety, and other psychiatric conditions .

Therapeutic Potential

Studies have demonstrated that compounds similar to 3-Aza-9-azoniabicyclo(3.3.1)nonane are effective in inhibiting the reuptake of monoamines, which is a mechanism employed by many antidepressants . This makes it a promising candidate for further development as a therapeutic agent for conditions such as depression and anxiety disorders.

Synthesis and Chemical Applications

Synthetic Routes

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane typically involves multi-step organic reactions that highlight its versatility in chemical applications. Various synthetic methods have been documented, showcasing its adaptability in producing related bicyclic compounds .

Reactivity and Functionalization

The presence of functional groups such as dimethyl and morpholinio substituents enhances the compound's reactivity and selectivity in synthetic pathways. This opens avenues for creating novel derivatives with tailored properties for specific applications.

Material Science

Polymeric Applications

The unique bicyclic framework of 3-Aza-9-azoniabicyclo(3.3.1)nonane allows it to be incorporated into polymeric materials, potentially improving their mechanical properties and thermal stability. Research into the use of such compounds in polymer science is ongoing, with promising results indicating enhanced material performance.

Research Tool

Biological Studies

Due to its structural similarity to natural neurotransmitters, this compound serves as an important tool in biological research for studying receptor-ligand interactions and elucidating the mechanisms underlying various pharmacological effects . Its application extends to understanding disease mechanisms at the molecular level.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | Investigated effects on serotonin receptors | Potential antidepressant properties |

| Synthesis Techniques | Explored multi-step synthesis methods | Versatile applications in organic chemistry |

| Material Enhancements | Examined incorporation into polymers | Improved mechanical properties |

Wirkmechanismus

The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

3-Azabicyclo[3.3.1]nonane Derivatives

- Structure: Non-quaternized analogs lack the azonia group and counterions. Example: 3-azabicyclo[3.3.1]nonane-6,9-diones ().

- Synthesis : Prepared via cycloaddition of acryloyl chloride with enamines of N-carboxy-4-piperidones (yields up to 85%) .

- Applications: Pharmacological models for natural molecules and intermediates in drug synthesis.

- Key Difference : The absence of quaternary ammonium groups reduces water solubility and cationic interactions compared to the target compound.

9-Selenabicyclo[3.3.1]nonane Derivatives

- Structure: Selenium replaces nitrogen in the bicyclic core. Example: 2,6-diazido-9-selenabicyclo[3.3.1]nonane ().

- Synthesis : Formed via stereoselective transannular addition of selenium dibromide to cis,cis-1,5-cyclooctadiene (quantitative yields) .

- Applications : High glutathione peroxidase (GPx) mimetic activity, making them candidates for mitigating oxidative stress during vaccination .

- Key Difference : Selenium confers higher reactivity and redox activity compared to nitrogen, but the target compound’s ammonium groups enhance electrostatic interactions.

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

- Structure : Contains two nitrogen atoms and a ketone group. Example: 3-cyclopropanmethyl-7-alkoxyalkyl derivatives ().

- Synthesis : Alkylation of diazabicyclic ketones with isopropoxypropyl/ethoxypropyl substituents .

- Applications : Local anesthetic effects (e.g., LA-1 and LA-2 complexes with β-cyclodextrin) with reduced toxicity .

- Key Difference : The ketone group and dual nitrogen atoms alter electronic properties, favoring hydrogen bonding over cationic interactions.

Fragmentable Oligocationic Bicyclic Compounds

- Structure: Bridged or dimeric structures with cationic charges. Example: 2,6-dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide ().

- Applications : Drug/gene delivery systems due to their ability to condense nucleic acids and penetrate cell membranes .

- Key Difference : The target compound’s tetramethylene bridge and benzyl/methyl substituents may offer tailored steric and lipophilic properties for specific delivery applications.

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

The compound 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide is a bicyclic nitrogen-containing compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Molecular Formula

- C23H46I2N

Structural Characteristics

- The compound features a bicyclic structure, which contributes to its unique biological properties. The presence of nitrogen in the bicyclic framework enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Specifically, it has been studied for its potential as a neurotransmitter modulator.

Pharmacological Effects

Research indicates that compounds in the azabicyclo family can exhibit a range of pharmacological effects, including:

- Neurotransmitter Modulation : Potential to influence serotonin and dopamine pathways.

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on certain cancer cell lines.

Case Studies and Research Findings

- Neurotransmitter Interaction : A study demonstrated that related compounds could enhance serotonin receptor activity, suggesting a role in mood regulation and potential antidepressant effects .

- Antimicrobial Activity : Research highlighted the efficacy of similar azabicyclo compounds against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .

- Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, warranting further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives often involves enantioselective reactions that enhance their biological activity. Techniques such as asymmetric catalysis have been employed to create compounds with improved efficacy and selectivity .

Synthetic Pathways

- Pauson-Khand Reaction : Utilized for constructing azabicyclic frameworks efficiently.

- Organocatalytic Methods : Employed for enantioselective synthesis, enhancing pharmacological profiles.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that some derivatives may exhibit moderate toxicity; hence, further investigation into their safety profiles is necessary before clinical applications can be considered .

Q & A

Q. Key Considerations :

- Purity of intermediates impacts final diiodide yield. Use column chromatography or recrystallization (e.g., ethanol/water mixtures) for isolation.

- Temperature control during alkylation prevents side reactions like over-alkylation.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Answer:

A multi-technique approach ensures accurate characterization:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 3.0–3.5 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups in the bicyclic framework .

- X-ray Crystallography : Resolve stereochemistry and confirm the bicyclo[3.3.1]nonane geometry. Crystallize the diiodide salt from methanol/diethyl ether to obtain single crystals suitable for diffraction studies .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M-I]<sup>+</sup> ion). High-resolution MS can distinguish isotopic patterns for iodine (e.g., m/z 127 and 129).

Q. Purity Assessment :

- Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect unreacted amines or byproducts.

Basic: What are the potential research applications of this diquaternary ammonium compound in academic settings?

Answer:

- Phase-Transfer Catalysis (PTC) : The diiodide’s ionic nature enhances solubility in biphasic systems. Test its efficacy in nucleophilic substitutions (e.g., alkylation of potassium carboxylates in water/organic solvent mixtures) .

- Supramolecular Chemistry : Explore host-guest interactions with macrocycles like cucurbiturils. Conduct titration experiments (UV-Vis or fluorescence) to assess binding constants .

- Ionic Liquids : Investigate its thermal stability (TGA/DSC) and ionic conductivity for use in green solvent systems.

Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Answer:

- DFT Calculations : Optimize transition states for quaternization or catalytic cycles using Gaussian 16 at the B3LYP/6-31G(d) level. Compare activation energies of competing pathways (e.g., SN2 vs. elimination) .

- Molecular Dynamics (MD) : Simulate solvent effects on ion-pair interactions in PTC applications. Use AMBER force fields to model the diiodide’s behavior at water-toluene interfaces .

- Reaction Path Screening : Apply ICReDD’s computational workflow to predict optimal reaction conditions (e.g., solvent, temperature) and reduce experimental trial-and-error .

Advanced: How can stereochemical ambiguities in the bicyclic framework be resolved experimentally?

Answer:

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C-H and N-H stretching modes. Compare experimental spectra with DFT-simulated VCD for absolute configuration assignment .

- NOESY NMR : Detect through-space correlations between axial/equatorial protons in the bicyclo[3.3.1]nonane ring. For example, cross-peaks between bridgehead protons (H-3, H-9) and benzyl groups confirm spatial proximity .

Advanced: How should researchers address contradictions in spectroscopic data or synthetic yields?

Answer:

- Data Triangulation : Cross-validate NMR assignments with <sup>13</sup>C-<sup>1</sup>H HSQC/HMBC to resolve signal overlap. For inconsistent yields, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, counterion exchange from iodide to bromide) to isolate variables affecting reproducibility.

- Hirshfeld Surface Analysis : For crystallographic discrepancies, analyze intermolecular interactions (e.g., I···H contacts) to explain packing anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.